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molecular formula C7H8O3 B7819237 (1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

(1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B7819237
M. Wt: 140.14 g/mol
InChI Key: QKAHKEDLPBJLFD-ZXZARUISSA-N
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Patent
US07569705B2

Procedure details

To a solution containing the product (caronic acid) of step 1 (10 g) in toluene (35 mL) was added trifluoroacetic anhydride (17.9 mL) over 10 min. The mixture was heated to reflux while simultaneously distilling out trifluoroacetic acid and excess trifluoroacetic anhydride. When the temperature reached 100-110° C., additional toluene (20 mL) was added and the reaction mixture was heated under reflux. After 3 h, the mixture was concentrated to about 30 mL. Toluene (70 mL) was added and the mixture once again concentrated to about 30 mL. This solution which contained the compound of formula II (assayed by 1H NMR using ρ-nitromethylbenzoate as an internal std) was used in the first step of Example 2 without further purification. Alternatively, the compound formula II can be purified by methods such as fractional distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH:4]([C:5](O)=[O:6])[CH:3]1[C:8]([OH:10])=[O:9].FC(F)(F)C(OC(=O)C(F)(F)F)=O>C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:11])[CH:4]2[C:5]([O:9][C:8](=[O:10])[CH:3]12)=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C1C(=O)O)C(=O)O)C
Name
Quantity
35 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
17.9 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
DISTILLATION
Type
DISTILLATION
Details
while simultaneously distilling out trifluoroacetic acid and excess trifluoroacetic anhydride
CUSTOM
Type
CUSTOM
Details
reached 100-110° C.
ADDITION
Type
ADDITION
Details
additional toluene (20 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to about 30 mL
ADDITION
Type
ADDITION
Details
Toluene (70 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture once again concentrated to about 30 mL
CUSTOM
Type
CUSTOM
Details
was used in the first step of Example 2 without further purification
DISTILLATION
Type
DISTILLATION
Details
Alternatively, the compound formula II can be purified by methods such as fractional distillation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC1(C2C1C(=O)OC2=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07569705B2

Procedure details

To a solution containing the product (caronic acid) of step 1 (10 g) in toluene (35 mL) was added trifluoroacetic anhydride (17.9 mL) over 10 min. The mixture was heated to reflux while simultaneously distilling out trifluoroacetic acid and excess trifluoroacetic anhydride. When the temperature reached 100-110° C., additional toluene (20 mL) was added and the reaction mixture was heated under reflux. After 3 h, the mixture was concentrated to about 30 mL. Toluene (70 mL) was added and the mixture once again concentrated to about 30 mL. This solution which contained the compound of formula II (assayed by 1H NMR using ρ-nitromethylbenzoate as an internal std) was used in the first step of Example 2 without further purification. Alternatively, the compound formula II can be purified by methods such as fractional distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH:4]([C:5](O)=[O:6])[CH:3]1[C:8]([OH:10])=[O:9].FC(F)(F)C(OC(=O)C(F)(F)F)=O>C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:11])[CH:4]2[C:5]([O:9][C:8](=[O:10])[CH:3]12)=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C1C(=O)O)C(=O)O)C
Name
Quantity
35 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
17.9 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
DISTILLATION
Type
DISTILLATION
Details
while simultaneously distilling out trifluoroacetic acid and excess trifluoroacetic anhydride
CUSTOM
Type
CUSTOM
Details
reached 100-110° C.
ADDITION
Type
ADDITION
Details
additional toluene (20 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to about 30 mL
ADDITION
Type
ADDITION
Details
Toluene (70 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture once again concentrated to about 30 mL
CUSTOM
Type
CUSTOM
Details
was used in the first step of Example 2 without further purification
DISTILLATION
Type
DISTILLATION
Details
Alternatively, the compound formula II can be purified by methods such as fractional distillation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC1(C2C1C(=O)OC2=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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